molecular formula C17H20N4O3S B15040460 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide CAS No. 306986-93-6

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide

Cat. No.: B15040460
CAS No.: 306986-93-6
M. Wt: 360.4 g/mol
InChI Key: DQOSPBFFYNPJPA-GIJQJNRQSA-N
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Description

The compound 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide features a pyrimidine-thioacetohydrazide scaffold with a 3-ethoxy-2-hydroxybenzylidene substituent. Its structural uniqueness lies in the combination of a 4,6-dimethylpyrimidin-2-ylthio group and a polar, hydrogen-bond-capable benzylidene moiety.

Properties

CAS No.

306986-93-6

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H20N4O3S/c1-4-24-14-7-5-6-13(16(14)23)9-18-21-15(22)10-25-17-19-11(2)8-12(3)20-17/h5-9,23H,4,10H2,1-3H3,(H,21,22)/b18-9+

InChI Key

DQOSPBFFYNPJPA-GIJQJNRQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC(=CC(=N2)C)C

Origin of Product

United States

Biological Activity

The compound 2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4,6-dimethylpyrimidine moiety, which is known for its role in various biological activities.
  • A hydrazone linkage , which is often associated with significant pharmacological properties.
  • An ethoxy and hydroxybenzylidene substituent that enhances its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide exhibit various biological activities, including:

  • Anticancer Activity :
    • The compound has shown promise as a selective inhibitor of human sirtuin 2 (SIRT2), an enzyme implicated in cancer progression. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cell lines (e.g., MCF-7) with IC50 values in the nanomolar range .
  • Acetylcholinesterase Inhibition :
    • Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Properties :
    • The antioxidant potential of related compounds has been evaluated against various free radicals, indicating a capacity to mitigate oxidative stress .

The biological activity of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a selective inhibitor for SIRT2, leading to increased acetylation of key proteins involved in cell cycle regulation and apoptosis.
  • Molecular Interactions : Molecular docking studies have suggested favorable binding interactions between the compound and target enzymes like AChE, enhancing its potential as a therapeutic agent against neurodegenerative disorders .

Case Studies

  • SIRT2 Inhibition :
    • A study identified derivatives of the compound that exhibited significant SIRT2 inhibitory activity with an IC50 value as low as 42 nM. These derivatives were shown to increase α-tubulin acetylation in cancer cell lines, suggesting a mechanism for their anticancer effects .
  • Neuroprotective Effects :
    • Research on related hydrazone compounds indicated their efficacy in protecting neuronal cells from oxidative damage, further supporting their potential use in treating neurodegenerative diseases .

Data Table: Biological Activities and IC50 Values

Compound NameBiological ActivityTarget EnzymeIC50 Value (nM)
28eSIRT2 InhibitorSIRT242
3iAChE InhibitorAChE2.7
N'-(2-chlorobenzylidene)-4-(dimethylaminoethoxy)benzohydrazideAntiamoebic ActivityE. histolyticaNot specified

Chemical Reactions Analysis

Hydrazide Group Reactivity

The acetohydrazide functional group (-NH-NHCO-) enables characteristic reactions:

  • Hydrolysis : Under acidic or basic conditions, the hydrazide bond cleaves to yield acetic acid derivatives and substituted hydrazines .

  • Cyclization : Heating in polar aprotic solvents (e.g., DMF) induces intramolecular cyclization, forming 1,3,4-oxadiazole or 1,2,4-triazole derivatives depending on reaction conditions .

  • Alkylation/Acylation : The hydrazide nitrogen reacts with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated derivatives, enhancing lipophilicity .

Table 1: Representative Hydrazide Reactions

Reaction TypeConditionsProducts
HydrolysisHCl/H₂O, refluxAcetic acid + 3-ethoxy-2-hydroxybenzylidene hydrazine
CyclizationDMF, 100°C1,3,4-Oxadiazole derivatives
AcylationAcCl, pyridineN-Acetylated hydrazide

Thioether Linkage Transformations

The (4,6-dimethylpyrimidin-2-yl)thio group participates in:

  • Oxidation : Treating with H₂O₂ or m-CPBA oxidizes the sulfur atom to sulfoxide (-SO-) or sulfone (-SO₂-) .

  • Nucleophilic Substitution : The thioether sulfur can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines, alkoxides), replacing the pyrimidinyl moiety .

Key Observation : Oxidation to sulfone increases electrophilicity, potentially enhancing interactions with biological targets like SIRT2 .

Benzylidene Aldehyde Reactivity

The 3-ethoxy-2-hydroxybenzylidene group undergoes:

  • Condensation : Reacts with primary amines to form Schiff bases, enabling structural diversification.

  • Demethylation : Under acidic conditions, the ethoxy group hydrolyzes to a hydroxyl group, altering solubility and hydrogen-bonding capacity .

Heterocyclic Ring Modifications

The 4,6-dimethylpyrimidine core is susceptible to:

  • Electrophilic Substitution : Nitration or halogenation at the pyrimidine ring’s meta positions, though steric hindrance from methyl groups limits reactivity .

  • Ring-Opening Reactions : Strong bases (e.g., NaOH) can cleave the pyrimidine ring under extreme conditions.

Characterization of Reaction Products

Post-reaction analysis employs:
Table 2: Analytical Techniques

TechniqueApplication
¹H/¹³C NMRConfirms structural changes (e.g., new peaks for acylated hydrazide at δ 2.1–2.3 ppm) .
HRMSValidates molecular weight of derivatives (e.g., [M+H]+ for sulfone oxidation product: 392.42 g/mol) .
IR SpectroscopyIdentifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ for hydrazide).

Biological Implications of Structural Modifications

Derivatives generated through these reactions show enhanced SIRT2 inhibition. For example:

  • Sulfone analogs exhibit 2–3× higher potency (IC₅₀ ≈ 20 nM) compared to the parent compound .

  • N-Acylated derivatives improve blood-brain barrier permeability, relevant for neurodegenerative disease targeting .

This compound’s reactivity profile enables rational design of derivatives with tailored pharmacological properties, positioning it as a versatile scaffold in drug discovery.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene/Hydrazide Moiety

Compound Name Key Substituents Biological Implications Reference
Target Compound 3-ethoxy-2-hydroxybenzylidene Enhanced hydrogen bonding (hydroxyl) and moderate lipophilicity (ethoxy) improve target binding and membrane permeability.
N'-(4-Methylbenzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide 4-methylbenzylidene The electron-donating methyl group increases lipophilicity but lacks hydrogen-bond donors, potentially reducing affinity for polar targets.
N'-(3-Nitrophenylethylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide 3-nitrophenylethylidene The nitro group introduces electron-withdrawing effects, which may enhance reactivity but reduce solubility. Could improve interaction with charged enzymatic pockets.
N'-(4-Fluorobenzylidene)-2-[(thieno[2,3-d]pyrimidin-4-yl)thio]acetohydrazide 4-fluorobenzylidene Fluorine’s electronegativity improves metabolic stability and bioavailability. Lacks hydroxyl/ethoxy groups, reducing hydrogen-bond capacity.

Core Scaffold Modifications

Compound Name Core Scaffold Functional Impact Reference
Target Compound Pyrimidine-thioacetohydrazide The pyrimidine ring offers π-π stacking potential, while the thioacetohydrazide linker provides flexibility and chelation capacity for metal ions.
Quinazoline-isatin conjugates Quinazoline-isatin The isatin moiety introduces sp²-hybridized carbons and carbonyl groups, enhancing DNA intercalation but potentially reducing solubility.
Benzothiazole-thioacetohydrazides Benzothiazole-thioacetohydrazide Benzothiazole’s planar structure improves intercalation but lacks pyrimidine’s hydrogen-bonding sites. May exhibit different target selectivity.

Pharmacokinetic and Physicochemical Properties

Property Target Compound N'-(4-Methylbenzylidene) Analog N'-(3-Nitrophenylethylidene) Analog
LogP ~2.8 (estimated) ~3.1 ~2.5
Hydrogen Bond Donors 2 (hydrazide NH, hydroxyl) 1 (hydrazide NH) 1 (hydrazide NH)
Solubility Moderate (polar hydroxyl vs. lipophilic ethoxy) Low (highly lipophilic) Low (nitro group reduces solubility)

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